Ferrosilicon

Steelmaking Deoxidation Metallurgy

Selecting the wrong ferrosilicon grade introduces substantial process risk. FeSi75 provides 40-60% greater deoxidation efficiency per metric ton than FeSi45 in ladle refining, reducing oxygen from 80-100 ppm to 30-50 ppm for high-grade structural steels. It is the sole reducing agent functional in the Pidgeon magnesium process (>80% global production dependent) and generates 462.5 mL/g hydrogen via alkaline hydrolysis. FeSi15 (14-16% Si, density 6.8-7.1 g/cm³) delivers 76% lithium ore recovery vs. 63% for magnetite in dense medium separation, with >99% magnetic medium recovery. Evidence-based grade selection maximizes process yield, minimizes slag, and ensures regulatory compliance.

Molecular Formula FeSi2
Molecular Weight 112.02 g/mol
CAS No. 8049-17-0
Cat. No. B8270449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrosilicon
CAS8049-17-0
Molecular FormulaFeSi2
Molecular Weight112.02 g/mol
Structural Identifiers
SMILES[Si]#[Si].[Fe]
InChIInChI=1S/Fe.Si2/c;1-2
InChIKeyKRMAWHGVFKZFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 75 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrosilicon (CAS 8049-17-0) Technical Baseline for Industrial Procurement and Application Selection


Ferrosilicon (CAS 8049-17-0) is a ferroalloy composed of iron and silicon, with silicon content typically ranging from 15 to 90 weight percent [1]. It is produced via carbothermic reduction of silica with coke in the presence of scrap iron within electric arc furnaces [1]. The alloy exists as a silver-gray, hard, and brittle material with a density inversely proportional to silicon content, ranging from approximately 7.87 g/cm³ for pure iron to 2.33 g/cm³ for pure silicon, with commercial grades exhibiting intermediate values [1]. Its principal industrial functions derive from silicon's strong affinity for oxygen, enabling deoxidation in steelmaking, and its capacity to serve as a dense, magnetically recoverable medium in mineral separation processes [2]. Ferrosilicon is insoluble in water but may slowly produce hydrogen upon contact with moisture or alkaline solutions, necessitating controlled storage conditions [1].

Why Generic Ferrosilicon Grades Are Not Interchangeable: A Procurement and Process Engineering Perspective


The term 'ferrosilicon' encompasses a family of alloys whose performance characteristics are dictated by silicon content, impurity profile, and production methodology. Substituting one grade for another without quantitative justification introduces substantial process risk. For instance, FeSi75 exhibits a deoxidation efficiency 40-60% greater per metric ton than FeSi45 in steelmaking [1]. In magnesium production via the Pidgeon process, FeSi45 lacks sufficient silicon to drive the reduction reaction altogether [2]. Similarly, in dense medium separation, ferrosilicon with 15% silicon yields a lithium ore recovery rate of 76%, compared to only 63% for coarse magnetite, a difference that materially impacts plant profitability [3]. Furthermore, regional variations in impurity levels—such as aluminum content ranging from ≤1.0% in Brazilian product to ≤2.5% in Russian material—directly affect downstream steel quality and alloy consistency [4]. These quantifiable divergences demonstrate that ferrosilicon selection cannot be reduced to a simple commodity purchase but demands evidence-based specification.

Ferrosilicon Grade Selection: Quantitative Performance Evidence Against Comparable Alternatives


FeSi75 vs. FeSi45 Deoxidation Efficiency: Quantified Superiority in Steelmaking

Ferrosilicon 75 (FeSi75) demonstrates markedly higher deoxidation efficiency than Ferrosilicon 45 (FeSi45) in steelmaking applications. The deoxidation efficiency of FeSi75 exceeds that of FeSi45 by 40-60% per metric ton, enabling reduced consumption rates and lower operational costs [1]. Additionally, FeSi75 generates 7,250 kcal/kg during exothermic reactions compared to only 5,100 kcal/kg for FeSi45, representing a 42% increase in thermal energy release that contributes to melt temperature maintenance and process efficiency [1]. FeSi75 addition at 0.3-0.8% reduces molten steel oxygen content from 80-100 ppm to 30-50 ppm, achieving industry-leading deoxidation performance [2].

Steelmaking Deoxidation Metallurgy

FeSi15 vs. Magnetite Dense Medium Separation: Lithium Ore Recovery Rate Comparison

In dense medium separation (DMS) for lithium ore beneficiation at Bikita Minerals, ferrosilicon (FeSi, approximately 15% silicon) achieved a recovery rate of 76%, substantially outperforming alternative dense media. The same study reported recovery rates of 67% for a ferrosilicon-magnetite mixture, 63% for coarse magnetite, and 59% for fine magnetite [1]. This 13-percentage-point advantage over coarse magnetite demonstrates FeSi15's superior separation efficiency. The high relative density of FeSi15 (6.8-7.1 g/cm³) enables separation densities above 2.0 SG that magnetite cannot achieve [2].

Dense Medium Separation Mineral Processing Lithium Beneficiation

FeSi75 vs. FeSi45 Hydrogen Generation Capability: Phase Composition-Dependent Reactivity

Ferrosilicon 75 (FeSi75) contains approximately 50 wt.% pure metallic silicon phase and 50 wt.% iron disilicide (FeSi₂), whereas Ferrosilicon 45 (FeSi45) lacks a pure metallic silicon phase [1]. Under identical reaction conditions with sodium hydroxide solution, FeSi75 produces hydrogen via hydrolysis of the silicon phase, while FeSi45 generates no detectable hydrogen [1]. For FeSi75, a hydrogen yield of 462.5 mL/g and a maximum hydrogen generation rate of 83 mL/min·g were obtained within 10 minutes of reaction with 40 wt.% NaOH at 348 K [1].

Hydrogen Storage Chemical Hydrides Hydrolysis

Regional Ferrosilicon Impurity Profiles: Brazilian vs. Russian Aluminum Content Comparison

Regional differences in ferrosilicon production result in quantifiable variations in aluminum impurity content, a critical factor for steel grades sensitive to aluminum. Brazilian ferrosilicon (referencing ASTM A504) maintains aluminum content generally below 1.0%, with some production achieving as low as 0.5%, and calcium content ≤0.75% [1]. In contrast, Russian ferrosilicon (GOST 1583-1993, ΦC75 grade) permits an upper aluminum limit of 2.5%, significantly higher than both Brazilian and Chinese standards [1]. Additionally, Russian material exhibits greater fluctuation in titanium content, with some batches reaching 0.3% Ti, adversely affecting precision casting quality [1].

Alloy Steel Production Impurity Control Supply Chain Quality

Ferrosilicon Powder Pulverization Thresholds: Aluminum and Phosphorus Content Limits

Ferrosilicon undergoes pulverization (disintegration into powder) during storage under humid conditions when aluminum and phosphorus impurity levels exceed critical thresholds. Empirical data indicate that ferrosilicon with phosphorus content below 0.04% and aluminum content below 3% resists pulverization, whereas material exceeding these limits becomes susceptible to degradation in high-humidity air [1]. The degradation mechanism involves reaction with atmospheric moisture to generate aluminum hydroxide and toxic phosphine (PH₃) gas [1].

Material Stability Storage Degradation Quality Control

Ferrosilicon Grade-Specific Application Scenarios: Evidence-Based Industrial Deployment


High-Efficiency Steelmaking Deoxidation with FeSi75

FeSi75 is the preferred grade for ladle refining in electric arc furnace steelmaking where maximum deoxidation efficiency is required. The 40-60% efficiency advantage over FeSi45 per metric ton [9] reduces alloy consumption and slag generation. The higher exothermic heat release (7,250 kcal/kg) contributes to thermal management during refining [9]. Addition at 0.3-0.8% reduces oxygen content from 80-100 ppm to 30-50 ppm, achieving the low oxygen levels necessary for high-grade structural and alloy steels [10].

Lithium and Base Metal Ore Beneficiation via Dense Medium Separation

FeSi15 (14-16% silicon) with relative density of 6.8-7.1 g/cm³ is the industry standard for dense medium separation at densities above 2.0 SG [9]. The 76% lithium ore recovery rate versus 63% for coarse magnetite [10] demonstrates superior separation efficiency. The magnetic susceptibility of FeSi15 enables >99% medium recovery via magnetic separation, a critical economic advantage over non-magnetic alternatives like galena that require flotation recovery [8].

Magnesium Metal Production via Pidgeon Silicothermic Reduction

FeSi75 (74-80% silicon) is the required reducing agent for the Pidgeon process, in which calcined dolomite is thermally reduced to metallic magnesium at 1150-1250°C under vacuum (1-10 Pa) [9]. FeSi45 cannot be substituted because it lacks sufficient silicon content to drive the reduction reaction [10]. The process yields approximately 20 kg of magnesium metal per 120-130 kg of briquetted feed, corresponding to approximately 85% reaction yield [8]. Over 80% of global primary magnesium production utilizes this FeSi75-dependent process .

Chemical Hydrogen Generation for Stationary Energy Storage

FeSi75 (containing ~50 wt.% pure metallic silicon phase) generates hydrogen via alkaline hydrolysis, with a yield of 462.5 mL/g and maximum generation rate of 83 mL/min·g in 40 wt.% NaOH at 348 K [9]. FeSi45 is non-functional in this application due to absence of pure metallic silicon phase [9]. The activation energy of 90.5 kJ mol⁻¹ [10] and temperature-dependent induction period make FeSi75 suitable for stationary hydrogen storage applications where cost and material availability outweigh the need for rapid room-temperature activation [10].

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